5-Amino-2-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring substituted with a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Iron and hydrochloric acid, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives, thiol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalyst Development: 5-Amino-2-methylbenzene-1-thiol is used in the synthesis of metal complexes that serve as catalysts for organic reactions such as cross-coupling, hydrogenation, and oxidation.
Biology and Medicine:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving thiol and amino group interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Interactions: The thiol group in 5-Amino-2-methylbenzene-1-thiol can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino Group Interactions: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
2-Amino-5-methylbenzenethiol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group, resulting in different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
5-amino-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNFJSUFXCXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860573-32-6 |
Source
|
Record name | 5-amino-2-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.